molecular formula C28H51NO14 B12086318 2,2-Bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanal CAS No. 101357-36-2

2,2-Bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanal

Cat. No.: B12086318
CAS No.: 101357-36-2
M. Wt: 625.7 g/mol
InChI Key: RHXGAGTXJSOCJX-UHFFFAOYSA-N
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Description

  • This compound has a complex name, so let’s break it down:

      2,2-Bis(hydroxymethyl)propane-1,3-diol: . It contains three hydroxymethyl groups and is used as a crosslinking agent in resins and coatings.

      Butane-1,2,3,4-tetracarboxylic acid: is a tetracarboxylic acid with four carboxyl groups. It’s used in polymer chemistry.

      3-Hydroxy-2,2-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanal: is a complex structure with a piperidine ring and a hydroxy group.

  • Overall, this compound combines functionalities from these three components.
  • Preparation Methods

    • Synthesis of this compound involves complex steps due to its multifunctional nature.
    • One method involves the reaction of trimethylolpropane with butane-1,2,3,4-tetracarboxylic acid anhydride.
    • Industrial production typically occurs via esterification or amidation reactions.
  • Chemical Reactions Analysis

      Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehyde or carboxylic acid groups.

      Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

      Reagents: Common reagents include acid anhydrides, acyl chlorides, and strong acids.

      Products: Various esters and amides can form, depending on reaction conditions.

  • Scientific Research Applications

      Polymer Chemistry: Used as a crosslinking agent in resins and coatings.

      Drug Delivery: Its unique structure makes it suitable for drug delivery systems.

      Biomedical Materials: Investigated for tissue engineering and biocompatible materials.

      Photoluminescent Materials: Some derivatives exhibit interesting photoluminescent properties.

  • Mechanism of Action

    • The exact mechanism varies based on the specific application.
    • In drug delivery, it may release drugs in a controlled manner due to its hydrolyzable ester bonds.
    • In polymers, it contributes to crosslinking, enhancing material properties.
  • Comparison with Similar Compounds

    • Similar compounds include other multifunctional molecules like pentaerythritol and hexamethylenetetramine.
    • What sets this compound apart is its combination of hydroxymethyl, carboxylic acid, and piperidine functionalities.

    Remember, this compound’s intricate structure offers versatility across various scientific fields.

    Properties

    CAS No.

    101357-36-2

    Molecular Formula

    C28H51NO14

    Molecular Weight

    625.7 g/mol

    IUPAC Name

    2,2-bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanal

    InChI

    InChI=1S/C15H29NO2.C8H10O8.C5H12O4/c1-13(2,10-17)12(18)11-8-14(3,4)16(7)15(5,6)9-11;9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12;6-1-5(2-7,3-8)4-9/h10-12,18H,8-9H2,1-7H3;3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16);6-9H,1-4H2

    InChI Key

    RHXGAGTXJSOCJX-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CC(CC(N1C)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O

    Origin of Product

    United States

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